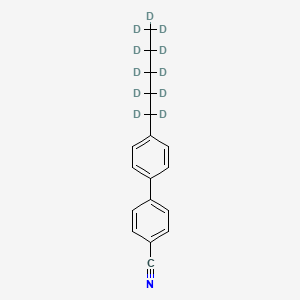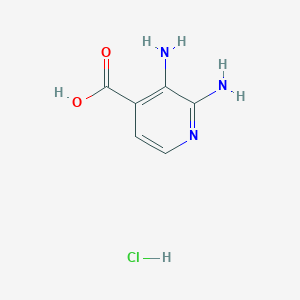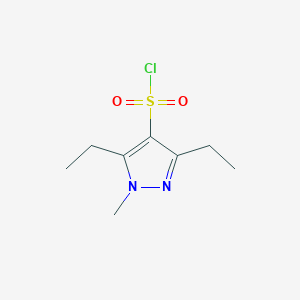
4-Cyano-4'-pentyl-D11-diphenyl
Übersicht
Beschreibung
4-Cyano-4'-pentyl-D11-diphenyl (4-CPD) is an organic compound that has recently gained attention due to its potential applications in a variety of scientific research fields. 4-CPD has been found to have a wide range of biochemical and physiological effects, which makes it a promising compound for further exploration.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Materials Science
- Solvent and Crystal-Induced Fluorescence : The study by Ueki et al. (2017) investigated the optical properties of 3,14-diphenyl-17,17-di(n-pentyl)tetrabenzofluorene derivatives with electron-withdrawing groups. These compounds, including variants with cyano groups, exhibit intense fluorescence in different states, highlighting their potential in optical applications and materials science due to their solvatochromism and crystallochromism properties (Ueki et al., 2017).
Molecular Engineering and Solar Cell Applications
- Organic Sensitizers for Solar Cells : Hagberg et al. (2008) developed novel unsymmetrical organic sensitizers for dye-sensitized solar cells. These sensitizers, incorporating cyanoacrylic acid and diphenylamine groups, demonstrate high conversion efficiencies and offer insights into designing more efficient solar cells (Hagberg et al., 2008).
Liquid Crystal Research
Molecular Dynamics in Liquid Crystals : Gwizdała et al. (2008) conducted a study on the dynamics of 5CB mesogene films surrounding carbon nanotubes, revealing the impact of molecular orientation on dielectric properties. This research is crucial for the development of advanced liquid crystal displays and nanotechnological applications (Gwizdała et al., 2008).
Field-Induced Phase Transitions : Marr and Gezelter (2014) explored how electric fields influence the phase behavior of 5CB, a study pivotal for understanding the electro-optic properties of liquid crystals in devices (Marr & Gezelter, 2014).
Eigenschaften
IUPAC Name |
4-[4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCNRKYVYWYAU-GILSBCIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4'-pentyl-D11-diphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)

![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)




![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)


amine dihydrochloride](/img/structure/B1459190.png)